molecular formula C14H14O3Te B8750648 Benzene, 1,1'-tellurinylbis(4-methoxy- CAS No. 57857-70-2

Benzene, 1,1'-tellurinylbis(4-methoxy-

Cat. No.: B8750648
CAS No.: 57857-70-2
M. Wt: 357.9 g/mol
InChI Key: UVDGYXYOEDJRFV-UHFFFAOYSA-N
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Description

Benzene, 1,1'-tellurinylbis(4-methoxy-) is an organotellurium compound comprising two 4-methoxybenzene rings linked by a tellurinyl (Te) bridge. Tellurium’s lower electronegativity compared to sulfur or oxygen may result in distinct electronic and steric behaviors, influencing reactivity and stability. Organotellurium compounds are of interest in materials science and catalysis due to their unique redox properties and π-conjugation capabilities.

Comparison with Similar Compounds

The following table compares structural analogs of Benzene, 1,1'-tellurinylbis(4-methoxy-) based on bridging groups, molecular properties, and synthesis routes:

Compound Name (Bridged Group) Molecular Formula Molecular Weight Bridging Group Key Properties/Applications Synthesis Notes Reference ID
Bis(4-methoxyphenyl) sulfone C₁₄H₁₄O₄S 278.322 Sulfonyl (SO₂) High thermal stability; used in polymers and electrolytes Oxidation of thioether precursors
1,1′-Cyclopropane-1,2-diylbis(4-methoxybenzene) C₁₇H₁₈O₂ 254.323 Cyclopropane Rigid geometry; potential for OLEDs Cyclopropanation via carbene insertion
Benzene, 1,1'-[(1-methylethoxy)methylene]bis[4-methoxy- C₁₈H₂₂O₃ 286.365 Isopropoxy-methylene Hydrolytically sensitive; intermediates in organic synthesis Condensation reactions
Benzene, 1,1'-(4-ethenyl-1-butene-1,4-diyl)bis[4-methoxy- C₂₀H₂₂O₂ 294.393 Ethenyl-butene Extended π-system; photoresponsive applications Cross-coupling or Wittig reactions
Benzene, 1,1'-(2-chloro-1-propenylidene)bis[4-methoxy- C₁₇H₁₆ClO₂ 287.76 (est.) Chloropropeylidene Halogenated analog; potential in agrochemicals Aldol condensation or halogenation

Key Observations:

Electronic Effects :

  • Sulfonyl and tellurinyl bridges differ in electronegativity (S: 2.58, Te: 2.10), leading to reduced electron-withdrawing effects in the Te analog. This may enhance π-delocalization compared to sulfone derivatives.
  • Cyclopropane-bridged compounds exhibit rigid, strained geometries, whereas ethenyl-butene bridges enable extended conjugation.

Stability and Reactivity :

  • Sulfonyl derivatives (e.g., C₁₄H₁₄O₄S) are thermally stable due to strong S=O bonds, whereas isopropoxy-methylene analogs (C₁₈H₂₂O₃) are prone to hydrolysis.
  • Tellurium’s larger atomic radius (1.40 Å vs. S: 1.04 Å) may increase steric hindrance, affecting reaction kinetics.

Synthetic Routes: Sulfonyl and cyclopropane-bridged compounds are synthesized via oxidation and cyclopropanation, respectively. Tellurinyl derivatives likely require tellurium-specific reagents (e.g., TeCl₄ or organotellurols). Halogenated analogs (e.g., chloropropeylidene) are synthesized through halogenation or condensation.

Properties

CAS No.

57857-70-2

Molecular Formula

C14H14O3Te

Molecular Weight

357.9 g/mol

IUPAC Name

1-methoxy-4-(4-methoxyphenyl)tellurinylbenzene

InChI

InChI=1S/C14H14O3Te/c1-16-11-3-7-13(8-4-11)18(15)14-9-5-12(17-2)6-10-14/h3-10H,1-2H3

InChI Key

UVDGYXYOEDJRFV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)[Te](=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

The bis-(p-methoxyphenyl)tellurium dichloride (8.00 g, 19.4 mmol) was stirred at 95° in aqueous sodium hydroxide (100 ml, 5%) for 1 h. After cooling in an ice bath the white solid was filtered and dried under vacuum over phosphorus pentoxide to give bis-(p-methoxyphenyl)telluroxide (5.60 g, 81%), m.p. 187°-189° (lit., 190°-191°) νmax (Nujol) 1585,1575,1490,1460,1401,1380,1295,1247,1180,1172,1109,1068,1026,823,811 and 789 cm-1.
Name
bis-(p-methoxyphenyl)tellurium dichloride
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

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